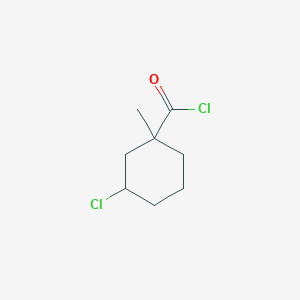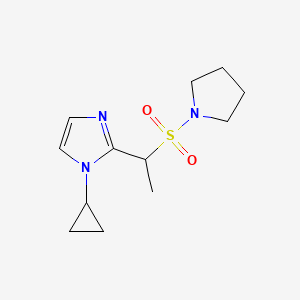
1,3-Isobenzofurandione, 5,5'-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis-: is a complex organic compound with a unique structure that includes two isobenzofurandione units connected by a hexanediyl bridge. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- typically involves the reaction of phthalic anhydride with a suitable hexanediyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-: A related compound with a similar core structure but different substituents.
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-: Another similar compound with a methyl group attached to the core structure.
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-: A chlorinated derivative with distinct chemical properties.
Uniqueness
1,3-Isobenzofurandione, 5,5’-(1,1,6,6-tetramethyl-1,6-hexanediyl)bis- is unique due to its specific hexanediyl bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
63317-78-2 |
|---|---|
Molecular Formula |
C26H26O6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
5-[7-(1,3-dioxo-2-benzofuran-5-yl)-2,7-dimethyloctan-2-yl]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C26H26O6/c1-25(2,15-7-9-17-19(13-15)23(29)31-21(17)27)11-5-6-12-26(3,4)16-8-10-18-20(14-16)24(30)32-22(18)28/h7-10,13-14H,5-6,11-12H2,1-4H3 |
InChI Key |
MSXVZKRMNCGMER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCC(C)(C)C1=CC2=C(C=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


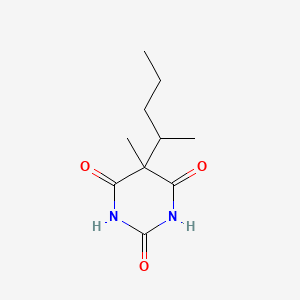


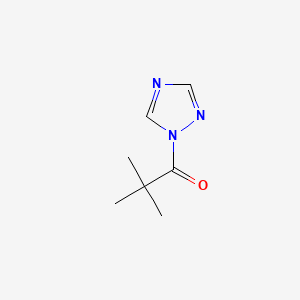

![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)

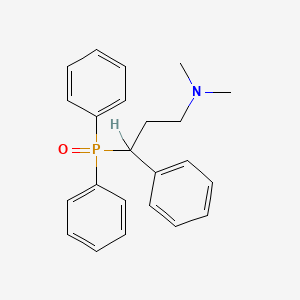
![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)

